molecular formula C16H19N7O2 B2944409 (E)-7-isopropyl-1,3-dimethyl-8-(2-(pyridin-3-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione CAS No. 714290-12-7

(E)-7-isopropyl-1,3-dimethyl-8-(2-(pyridin-3-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2944409
CAS No.: 714290-12-7
M. Wt: 341.375
InChI Key: KPOGSPMCLFNZQL-GIJQJNRQSA-N
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Description

The compound (E)-7-isopropyl-1,3-dimethyl-8-(2-(pyridin-3-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a purine-dione derivative characterized by a purine core modified with hydrazinyl and pyridinyl substituents. Its structure features:

  • A purine-2,6-dione backbone.
  • Substituents at positions 7 (isopropyl) and 8 (pyridin-3-ylmethylene hydrazinyl group).
  • Methyl groups at positions 1 and 3.

Properties

IUPAC Name

1,3-dimethyl-7-propan-2-yl-8-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7O2/c1-10(2)23-12-13(21(3)16(25)22(4)14(12)24)19-15(23)20-18-9-11-6-5-7-17-8-11/h5-10H,1-4H3,(H,19,20)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPOGSPMCLFNZQL-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(N=C1NN=CC3=CN=CC=C3)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C2=C(N=C1N/N=C/C3=CN=CC=C3)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-7-isopropyl-1,3-dimethyl-8-(2-(pyridin-3-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. This compound exhibits a complex structure that suggests various pharmacological applications, particularly in the context of enzyme inhibition and modulation of cellular pathways.

Chemical Structure

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15_{15}H18_{18}N6_{6}O2_{2}

Enzyme Inhibition

Research indicates that this compound may function as a selective inhibitor of phosphodiesterase enzymes (PDE), particularly PDE1B. Inhibitors of PDEs are known to modulate cyclic nucleotide levels within cells, impacting various signaling pathways associated with cardiovascular health and neurological function.

Enzyme Inhibition Type IC50 Value
PDE1BSelectiveTBD

Antiproliferative Effects

Studies have demonstrated that this compound exhibits antiproliferative activity against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis through the modulation of cell cycle regulators and pro-apoptotic factors.

Case Study:
In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) showed a significant reduction in cell viability when treated with varying concentrations of the compound over 48 hours. The observed IC50 was approximately 30 µM.

Neuroprotective Properties

There is emerging evidence suggesting neuroprotective effects attributed to this compound. It appears to enhance neuronal survival under oxidative stress conditions by modulating mitochondrial function and reducing reactive oxygen species (ROS) production.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates moderate bioavailability with a half-life suitable for therapeutic applications. Further studies are needed to fully characterize its absorption, distribution, metabolism, and excretion (ADME).

Toxicological Assessment

Preliminary toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, comprehensive studies are necessary to evaluate long-term effects and potential toxicity in various biological systems.

Comparison with Similar Compounds

Key Observations:

  • Lipophilicity : The octyl chain in increases hydrophobicity compared to the isopropyl group in the target compound.
  • Electronic Effects : Fluorobenzylidene () and pyridinyl (target compound) groups introduce distinct electronic profiles, affecting hydrogen bonding and π-π stacking.

Analytical and Spectroscopic Characterization

Similar compounds (e.g., pyrimidin-diones in ) have been analyzed via:

  • ¹H/¹³C NMR : Used to confirm substituent positions and stereochemistry. For example, methyl groups at δ 1.90–2.70 ppm and hydrazinyl protons at δ 5.21–5.34 ppm .
  • ESI-MS : Molecular ion peaks (e.g., m/z 303 [M+H]⁺ in ) validate molecular weights.
  • X-ray Crystallography : Tools like Mercury CSD 2.0 () enable packing similarity analysis, critical for understanding solid-state behavior.

Implications of Structural Differences

Computational Similarity Assessment

Methods described in highlight that:

  • Structural similarity (e.g., Tanimoto coefficient) correlates with conserved biological activity.
  • Dissimilarity in substituents (e.g., octyl vs. isopropyl) can redirect selectivity toward different targets.

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